6-Chlorothieno[3,2-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorothieno[3,2-b]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring with a chlorine atom attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[3,2-b]furan typically involves the formation of the thieno[3,2-b]furan core followed by chlorination. One common method includes the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. This one-pot synthesis uses catalysts such as palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorothieno[3,2-b]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Cycloaddition Reactions: The compound can participate in Diels–Alder reactions with dienophiles to form complex cyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Cycloaddition: Maleimides in aqueous medium.
Major Products:
- Substituted thieno[3,2-b]furans.
- Oxidized derivatives with additional functional groups.
- Cycloadducts with enhanced structural complexity.
Scientific Research Applications
6-Chlorothieno[3,2-b]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 6-Chlorothieno[3,2-b]furan in biological systems is not fully understood. it is believed to interact with various molecular targets through its heterocyclic structure, which can form hydrogen bonds and hydrophobic interactions with proteins. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Thieno[3,2-b]furan: Lacks the chlorine substituent but shares the core structure.
Benzofuran: Contains a benzene ring fused to a furan ring, differing in the aromatic system.
Thiazole: Contains a sulfur and nitrogen atom in the ring, offering different chemical properties.
Uniqueness: 6-Chlorothieno[3,2-b]furan is unique due to the presence of both sulfur and oxygen in its fused ring system, along with a chlorine substituent. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
6-chlorothieno[3,2-b]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClOS/c7-4-3-9-5-1-2-8-6(4)5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSNMJMFUARBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.